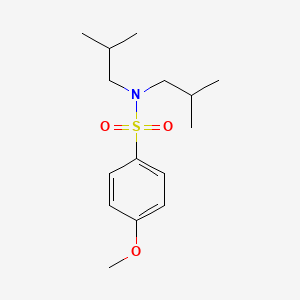
N-(tert-butyl)-2-(4-methylphenyl)acetamide
Übersicht
Beschreibung
N-(tert-butyl)-2-(4-methylphenyl)acetamide, commonly known as BMAA, is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its potential involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's. BMAA is produced by cyanobacteria, which are commonly found in freshwater and marine environments.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Quinolones
N-(4-Methylphenyl) acetamide is utilized in the synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones using microwave irradiation, a process characterized by high yield and easy handling (Liu Chang-chu, 2014).
Formation of Hydrogen-Bonding Patterns
This compound plays a role in forming hydrogen-bonding patterns in specific acetamides, affecting molecular structures and interactions (Gerson López et al., 2010).
Photocatalytic Applications
- Photocatalytic Degradation: In the context of environmental studies, similar structures are involved in photocatalytic degradation processes, illustrating potential applications in pollution control and environmental remediation (V. Sakkas et al., 2007).
Metabolic Studies
- Metabolism in Liver Microsomes: Related acetamide compounds have been studied for their metabolic pathways in liver microsomes, contributing to the understanding of how similar structures are processed biologically (S. Coleman et al., 2000).
Chemical Reaction Mechanisms
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a related compound, is used in the study of chemoselective monoacetylation, providing insights into reaction mechanisms and kinetics of similar compounds (Deepali B Magadum & G. Yadav, 2018).
Binding of Anionic Guests
Studies involving p-tert-butylthiacalix[4]arenes functionalized by similar acetamide fragments show their ability to bind anionic guests, indicating potential applications in molecular recognition and sensor technologies (A. Vavilova & I. Stoikov, 2017).
Synthesis and Evaluation of Nitrones
Derivatives of α-phenyl-N-tert-butyl nitrone, including compounds with acetamide substituents, have been synthesized and evaluated for spin-trapping and neuroprotection, highlighting potential therapeutic applications (Anaïs Deletraz et al., 2020).
Synthesis of Novel Acetamide Derivatives
The Leuckart synthesis method has been used to create new acetamide derivatives, exploring their potential as cytotoxic and anti-inflammatory agents (P. Rani et al., 2016).
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)9-12(15)14-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPIVLQFEOCJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(4-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)







![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)